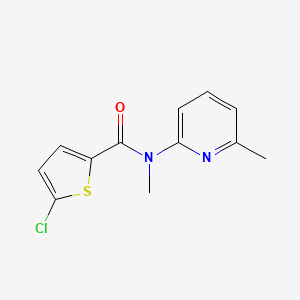![molecular formula C11H8BrN3O B7593903 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)
2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole, also known as PBP, is a chemical compound that has shown potential in scientific research applications. PBP is a heterocyclic compound that contains both a pyrazole and benzoxazole ring in its structure. The synthesis method of PBP is complex and involves multiple steps, but the resulting compound has been shown to have a unique mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole is not fully understood, but it is believed to interact with specific proteins or enzymes in biological systems. This compound has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase. This compound has also been shown to interact with DNA and RNA, potentially leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in biological systems. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases. This compound has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole in lab experiments include its unique structure, potential therapeutic applications, and fluorescent properties. However, the synthesis method of this compound is complex and requires specialized equipment and expertise. This compound may also have limitations in terms of its solubility and stability in biological systems.
Direcciones Futuras
For research on 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole include further studies on its mechanism of action and potential therapeutic applications. This compound may also be studied for its potential as a fluorescent probe for imaging biological systems. The synthesis method of this compound may also be optimized to improve its yield and reduce its complexity. Overall, this compound shows promise as a chemical compound with potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole involves multiple steps, including the reaction of 4-bromopyrazole with 2-aminophenol to form an intermediate compound. This intermediate compound is then reacted with formaldehyde and sodium borohydride to form the final product, this compound. The synthesis method of this compound is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has shown potential in scientific research applications, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. This compound has also been studied for its potential as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c12-8-5-13-15(6-8)7-11-14-9-3-1-2-4-10(9)16-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZFBYQBDKTKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)
![1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)
![Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7593864.png)
![2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide](/img/structure/B7593867.png)

![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)

![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)


![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)